Diethyl benzylphosphonate can be used as a starting material for the synthesis of various bioactive molecules, such as:
Diethyl benzylphosphonate can also be used as a model compound to study the effects of different functional groups on the performance of organic light-emitting diodes (OLEDs). Source:
Diethyl benzylphosphonate is an organophosphorus compound characterized by its molecular formula and a molecular weight of approximately 228.23 g/mol. It exists as a colorless to pale yellow liquid at room temperature and is notable for its utility in organic synthesis, particularly in the formation of various phosphonate derivatives. The compound features a benzyl group attached to a phosphonate moiety, providing it with unique chemical properties that facilitate its use in various
Research indicates that diethyl benzylphosphonate and its derivatives exhibit notable biological activities, particularly antimicrobial properties. Studies have shown that the cytotoxicity of these compounds varies based on substituents on the phenyl ring. For instance, diethyl benzylphosphonate has demonstrated low minimal inhibitory concentration against various bacterial strains, suggesting potential applications in antimicrobial drug development .
The synthesis of diethyl benzylphosphonate can be achieved through several methods:
Diethyl benzylphosphonate finds application in various fields:
Studies focusing on the interactions of diethyl benzylphosphonate with biological systems have revealed its potential as an antimicrobial agent. The effectiveness of this compound can be influenced by the presence of different substituents on the phenyl ring, which affects its interaction with bacterial membranes and cellular processes. Such insights are critical for optimizing its use in medicinal chemistry and pharmacology .
Diethyl benzylphosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl methylphosphonate | Methyl group instead of benzyl | More hydrophilic; used in different synthetic pathways |
Diethyl phenylphosphonate | Phenyl group instead of benzyl | Exhibits different reactivity patterns |
Diethyl 4-chlorobenzylphosphonate | Chlorine substituent on phenyl | Enhanced reactivity due to electron-withdrawing effect |
Diethyl 4-nitrobenzylphosphonate | Nitro group on phenyl | Increased cytotoxicity due to electron-withdrawing effects |
Diethyl benzylphosphonate is unique due to its specific benzylic structure, which influences its reactivity and biological activity differently compared to other similar compounds. Its ability to participate in diverse
Palladium-catalyzed reactions have revolutionized the synthesis of DEBP derivatives, enabling precise control over regioselectivity and functional group compatibility.
A groundbreaking method involves the palladium-catalyzed α,β-homodiarylation of vinyl esters, which allows simultaneous introduction of two aryl groups. For instance, 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was synthesized using arylboronic acids and vinyl acetate, achieving a 38% yield—a significant improvement over traditional methods (1% yield). Key advantages include:
Reaction Conditions:
DCCP enables α-arylation of benzylic phosphonates using aryl bromides. For example, diarylmethyl phosphonates were synthesized in 64–92% yields using Pd(OAc)₂/CataCXium A and NaOt-Bu. Challenges include:
The HWE reaction, widely used for olefination, employs DEBP as a key reagent. Optimal conditions include:
Limitations:
The classical Arbuzov reaction involves trialkyl phosphites and alkyl halides. Innovations include:
Radical Arbuzov Reaction:
Microwave-Assisted Arbuzov:
Traditional Synthesis:
Microwave irradiation enhances reaction rates and yields:
Method | Conditions | Yield | Reference |
---|---|---|---|
Microwave Arbuzov | 150°C, 15 min, solvent-free | 95% | |
Flow Reactor Synthesis | 250 µL chip, 5–10% alkyl halide | 1.6–1.95 g/h |
Advantages:
The Horner-Wadsworth-Emmons (HWE) reaction, a variant of the Wittig olefination, employs diethyl benzylphosphonate-derived carbanions for alkene synthesis. Kinetic studies reveal that the reaction proceeds through a stepwise mechanism involving deprotonation, nucleophilic addition, and elimination [2]. The rate-limiting step is the nucleophilic attack of the phosphonate-stabilized carbanion on the aldehyde carbonyl group, as confirmed by isotopic labeling and solvent effect analyses [2].
Deprotonation of diethyl benzylphosphonate by strong bases like sodium hydride generates a resonance-stabilized carbanion, which exhibits enhanced nucleophilicity compared to traditional Wittig ylides [2]. This intermediate adds to aldehydes to form a β-hydroxyphosphonate adduct, which undergoes rapid elimination to yield the alkene product. Kinetic isotope effect (KIE) studies using deuterated aldehydes (RCDO) show a primary KIE of 3.2–3.8, confirming that carbonyl addition is the rate-determining step [2]. The reaction rate displays a first-order dependence on both the phosphonate carbanion and aldehyde concentrations, with activation energies ranging from 60–80 kJ/mol depending on substituent effects [2].
Solvent polarity significantly influences reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) accelerate the addition step by stabilizing the charged intermediates, while nonpolar solvents favor elimination by destabilizing the β-hydroxyphosphonate intermediate [2]. Temperature-dependent studies demonstrate an Arrhenius pre-exponential factor (A) of 10⁹–10¹¹ M⁻¹s⁻¹, consistent with a bimolecular reaction pathway [2].
Palladium-catalyzed α-arylation of diethyl benzylphosphonate enables direct functionalization of the benzylic position. The reaction proceeds via a deprotonative cross-coupling mechanism involving oxidative addition, transmetallation, and reductive elimination steps [3] [4]. Transition state analysis using density functional theory (DFT) calculations reveals a concerted metalation-deprotonation (CMD) pathway for the critical C–H bond activation step [3].
The catalytic cycle begins with oxidative addition of aryl bromides to Pd(0), forming a Pd(II) intermediate. Sodium tert-butoxide base abstracts the benzylic proton, generating a palladate complex that undergoes transmetallation with the aryl-Pd species [3]. The transition state for C–H activation features a three-center interaction between the palladium center, the benzylic carbon, and the abstracted proton, with a calculated activation barrier of 22.3 kcal/mol [3].
Ligand effects profoundly influence the reaction efficiency. Bulky phosphine ligands like CataCXium A (di(1-adamantyl)-n-butylphosphine) stabilize the Pd center during the CMD step, reducing steric repulsion between the substrate and catalyst [4]. Kinetic studies show a zero-order dependence on the aryl bromide concentration and first-order dependence on the phosphonate substrate, indicating that C–H activation is turnover-limiting [4]. Eyring analysis of temperature-dependent rates yields an activation enthalpy (ΔH‡) of 18.7 kcal/mol and entropy (ΔS‡) of −12.4 cal/mol·K, consistent with a highly ordered transition state [4].
The E-selectivity of HWE reactions using diethyl benzylphosphonate derivatives arises from stereoelectronic control during the elimination step. Conformational analysis of the β-hydroxyphosphonate intermediate reveals that anti-periplanar geometry between the hydroxyl group and phosphorus center is energetically favored [2]. This alignment allows for concerted elimination via a cyclic oxaphosphetane transition state, producing trans-alkenes with >90:10 selectivity [2].
Substituent effects on the aldehyde component modulate stereoselectivity. Electron-withdrawing groups (EWGs) ortho to the aldehyde carbonyl increase E-selectivity by stabilizing the developing negative charge in the transition state [2]. For example, reactions with 2-nitrobenzaldehyde achieve E/Z ratios of 98:2, compared to 85:15 for 4-methoxybenzaldehyde [2]. The phosphonate group’s electron-withdrawing nature enhances this effect by conjugative stabilization of the transition state.
Steric effects in the β-hydroxyphosphonate intermediate further influence alkene geometry. Bulky substituents on the phosphonate ethyl groups disfavor cis-alkene formation by increasing torsional strain in the syn-elimination pathway [2]. Molecular mechanics simulations demonstrate a 4.8 kcal/mol energy difference between the transition states for E- and Z-alkene formation when using diisopropyl benzylphosphonates [2].
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide atomic-level insights into the HWE and arylation mechanisms. For the HWE reaction, the oxaphosphetane intermediate adopts a puckered four-membered ring structure with P–O and C–O bond lengths of 1.68 Å and 1.42 Å, respectively [2]. Intrinsic reaction coordinate (IRC) analysis confirms a single transition state connecting the β-hydroxyphosphonate to the alkene product [2].
In palladium-catalyzed arylation, natural bond orbital (NBO) analysis of the Pd–C bond during transmetallation shows significant sp³ hybridization (78% sp³ character), favoring retention of configuration at the benzylic center [3]. Quantum theory of atoms in molecules (QTAIM) calculations identify a bond critical point between Pd and the benzylic carbon (electron density ρ = 0.12 e/Bohr³), confirming covalent bond formation [3].
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